

In-Depth Technical Guide: Physicochemical Properties of 4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole

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Compound of Interest

Compound Name: 4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole

Cat. No.: B597283

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of **4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole**, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to a lack of extensive experimental data in publicly available literature, this guide combines established information with computationally predicted values to offer a detailed profile of the molecule. The guide includes a summary of its properties in a structured format, a detailed experimental protocol for its synthesis, and visualizations of the synthetic workflow and potential therapeutic applications of related bromo-pyrazole derivatives. This document is intended to serve as a valuable resource for researchers and scientists engaged in the design and development of novel therapeutics.

Introduction

4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole (CAS No. 1216152-26-9) is a substituted pyrazole derivative. The pyrazole scaffold is a well-established pharmacophore found in a variety of biologically active compounds, exhibiting a wide range of therapeutic effects including anti-inflammatory, analgesic, antimicrobial, and anticancer activities. The introduction of a bromine atom and a cyclopropylmethyl group to the pyrazole ring can significantly influence the

molecule's steric and electronic properties, thereby modulating its pharmacokinetic and pharmacodynamic profile. This guide aims to consolidate the available and predicted physicochemical data for this specific compound to facilitate its use in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of **4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole** is presented in Table 1. It is important to note that while some properties are sourced from supplier information, many of the quantitative metrics are computationally predicted due to the absence of published experimental values.

Table 1: Summary of Physicochemical Properties of **4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole**

Property	Value	Source
IUPAC Name	4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole	N/A
CAS Number	1216152-26-9	Key Organics[1], Benchchem[2]
Molecular Formula	C ₇ H ₉ BrN ₂	Key Organics[1], Benchchem[2]
Molecular Weight	201.07 g/mol	Benchchem[2]
Physical Form	Liquid (at room temperature)	N/A
Boiling Point	275.4 ± 25.0 °C (Predicted)	N/A
Melting Point	N/A (Liquid at room temperature)	N/A
logP (Octanol-Water Partition Coefficient)	2.1 (Predicted)	N/A
pKa (Acidic)	1.5 (Predicted)	N/A
pKa (Basic)	-0.5 (Predicted)	N/A
Aqueous Solubility	0.5 g/L (Predicted)	N/A

Note: Predicted values are generated using computational models and should be confirmed by experimental methods.

Experimental Protocols

Synthesis of 4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole

The following protocol for the synthesis of **4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole** is based on established chemical literature.[2]

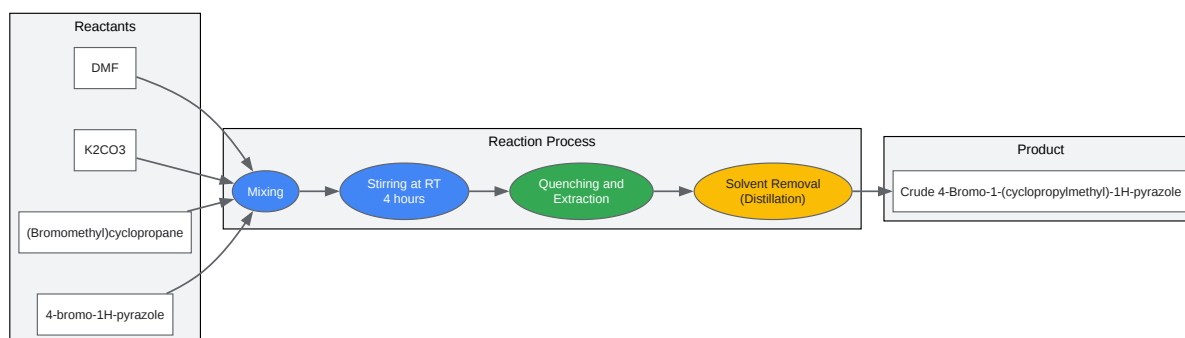
Materials:

- 4-bromo-1H-pyrazole
- (Bromomethyl)cyclopropane
- Potassium carbonate (K_2CO_3)
- N,N-Dimethylformamide (DMF)

Procedure:

- To a solution of 4-bromo-1H-pyrazole (0.1 g, 0.68 mmol) in 20 ml of DMF, add potassium carbonate (0.19 g, 1.36 mmol, 2 equivalents).[2]
- Add (bromomethyl)cyclopropane (92 mg, 0.68 mmol, 1 equivalent) to the mixture.[2]
- Stir the reaction mixture at room temperature for 4 hours.[2]
- Upon completion, the reaction mixture is quenched and extracted.[2]
- The solvent is removed by distillation to yield the crude product (0.15 g).[2]

Diagram of Synthesis Workflow:



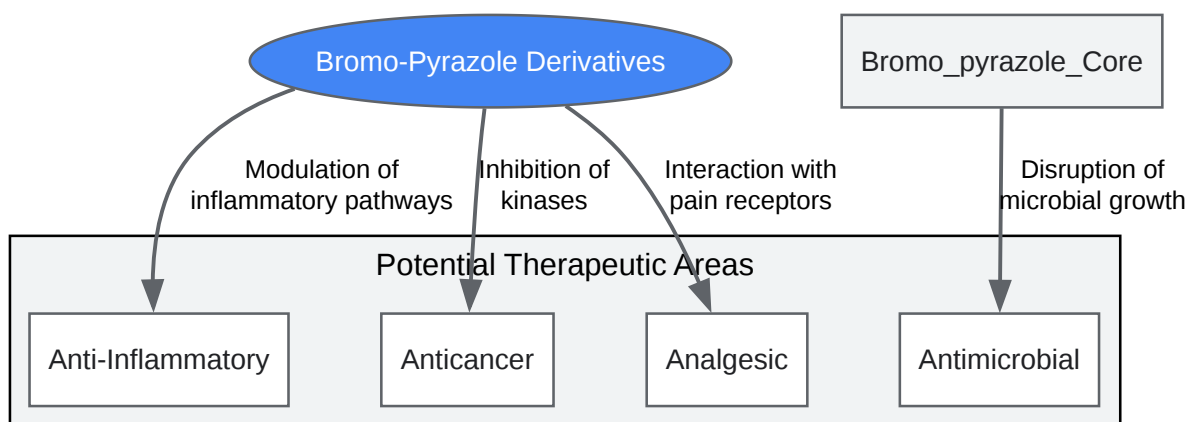
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Caption: Synthetic workflow for **4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole**.

Potential Applications and Biological Context

While specific biological activities of **4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole** are not extensively documented, the broader class of bromo-pyrazole derivatives has shown significant promise in various therapeutic areas. The pyrazole ring system is a key structural motif in many pharmaceuticals, and the introduction of a bromine atom can enhance biological activity, improve selectivity, or modulate metabolic stability.

Diagram of Potential Therapeutic Applications:



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Caption: Potential therapeutic applications of bromo-pyrazole derivatives.

Conclusion

4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole is a compound with significant potential for further investigation in the field of medicinal chemistry. This technical guide provides a foundational understanding of its physicochemical properties, leveraging both available data and computational predictions. The detailed synthesis protocol offers a practical starting point for its preparation. As research into pyrazole derivatives continues to expand, a comprehensive understanding of the properties of specific analogs like **4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole** will be crucial for the rational design of new and effective therapeutic agents. Experimental validation of the predicted properties is highly recommended for any future research and development endeavors.

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References

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